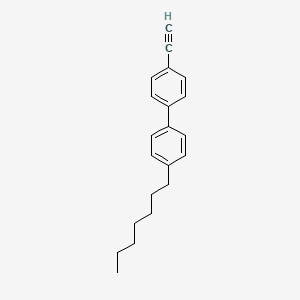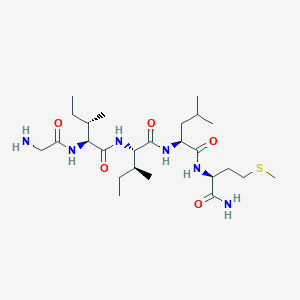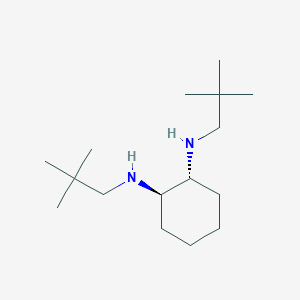![molecular formula C10H18N2O2 B14260549 2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate CAS No. 175723-20-3](/img/structure/B14260549.png)
2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate: is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a carbon atom. The specific structure of this compound includes an octan-2-yl group attached to an ethen-1-olate moiety, making it a unique and interesting compound for various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The general synthetic route can be summarized as follows:
Starting Material: The synthesis begins with an amine precursor, such as octan-2-ylamine.
Diazotization: The amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with an appropriate ethen-1-olate derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Diazotization: Using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium halides, sodium hydroxide, or primary amines are commonly used.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are employed.
Major Products Formed
Substitution Products: Halides, hydroxides, or amines.
Azo Compounds: Formed from coupling reactions.
Amines: Resulting from reduction reactions.
Applications De Recherche Scientifique
2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various chemical transformations, such as substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction partners.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate: Similar structure but with a different substituent.
2-Diazonio-1-[(propan-2-yl)oxy]ethen-1-olate: Another similar compound with a different alkyl group.
2-Diazonio-1-[(3-methylbut-2-en-1-yl)oxy]ethen-1-olate: Similar compound with a different alkyl group.
Uniqueness
2-Diazonio-1-[(octan-2-yl)oxy]ethen-1-olate is unique due to its specific octan-2-yl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
175723-20-3 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
octan-2-yl 2-diazoacetate |
InChI |
InChI=1S/C10H18N2O2/c1-3-4-5-6-7-9(2)14-10(13)8-12-11/h8-9H,3-7H2,1-2H3 |
Clé InChI |
FKCWAUQIIPLMRM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-2-one](/img/structure/B14260477.png)

![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)


![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)

![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)

![2-Bromo-5-[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14260536.png)
